molecular formula C11H9Br2N B13720515 4,6-Dibromo-2,8-dimethylquinoline CAS No. 1189107-47-8

4,6-Dibromo-2,8-dimethylquinoline

Cat. No.: B13720515
CAS No.: 1189107-47-8
M. Wt: 315.00 g/mol
InChI Key: FSGAPPHMFXJMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromo-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H9Br2N and a molecular weight of 315. This compound is primarily used in research settings and is known for its unique structure, which includes two bromine atoms and two methyl groups attached to a quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,8-dimethylquinoline typically involves the bromination of 2,8-dimethylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline derivatives with different oxidation states .

Scientific Research Applications

4,6-Dibromo-2,8-dimethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,8-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromoquinoline
  • 2,6-Dibromoquinoline
  • 2,8-Dimethylquinoline

Comparison

4,6-Dibromo-2,8-dimethylquinoline is unique due to the specific positions of the bromine and methyl groups on the quinoline ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of bromine atoms at the 4 and 6 positions can influence the compound’s ability to participate in substitution reactions and its overall stability .

Properties

CAS No.

1189107-47-8

Molecular Formula

C11H9Br2N

Molecular Weight

315.00 g/mol

IUPAC Name

4,6-dibromo-2,8-dimethylquinoline

InChI

InChI=1S/C11H9Br2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3

InChI Key

FSGAPPHMFXJMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Br)Br

Origin of Product

United States

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